molecular formula C19H20N2O B4801174 N-(fluoren-9-ylideneamino)hexanamide

N-(fluoren-9-ylideneamino)hexanamide

Cat. No.: B4801174
M. Wt: 292.4 g/mol
InChI Key: UEGXETXUGCQXFJ-UHFFFAOYSA-N
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Description

N-(fluoren-9-ylideneamino)hexanamide is a synthetic organic compound characterized by a hexanamide backbone substituted with a fluoren-9-ylideneamino group.

Properties

IUPAC Name

N-(fluoren-9-ylideneamino)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c1-2-3-4-13-18(22)20-21-19-16-11-7-5-9-14(16)15-10-6-8-12-17(15)19/h5-12H,2-4,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGXETXUGCQXFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NN=C1C2=CC=CC=C2C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(fluoren-9-ylideneamino)hexanamide typically involves the reaction of fluorenone with hexanamide under specific conditions. One common method involves the use of a condensation reaction where fluorenone is reacted with hexanamide in the presence of a suitable catalyst . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(fluoren-9-ylideneamino)hexanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the fluorenylidene group to a fluorenyl group.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures and the use of solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield fluorenone derivatives, while reduction could produce fluorenyl derivatives. Substitution reactions can result in a variety of substituted fluorenylideneaminohexanamides depending on the nucleophile used.

Scientific Research Applications

N-(fluoren-9-ylideneamino)hexanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(fluoren-9-ylideneamino)hexanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit glucose dehydrogenase, an enzyme involved in energy metabolism . This inhibition can disrupt the metabolic pathways of certain microorganisms, leading to their death or reduced growth.

Comparison with Similar Compounds

Comparison with Similar Hexanamide Derivatives

Hexanamide derivatives exhibit diverse biological and chemical activities depending on their substituents. Below is a detailed comparison of structurally related compounds, emphasizing substituent effects, biological targets, and potency.

Substituent-Dependent Activity

Compound Name Substituent Group Biological Activity/Application Key Data (EC50/IC50) Reference
N-(1,3-benzodioxol-5-yl)hexanamide 1,3-Benzodioxole Quorum-sensing modulation in C. violaceum EC50: 46.9 µM; IC50: 2.3 µM
N-[2-(1H-indol-3-yl)ethyl]hexanamide Indole-ethyl Anti-parasitic (inhibits PfCDPK1) In vitro anti-parasitic activity
N-(2-nitrophenyl)hexanamide 2-Nitrophenyl LuxR-regulated quorum-sensing antagonist IC50: ~79 µM
N-(2'-phenylethyl)-hexanamide Phenylethyl Allelopathic weed control Allelochemical in Petroselinum crispum
N-(fluoren-9-ylideneamino)hexanamide Fluorenylideneamino Inferred: Potential for aromatic stacking interactions N/A

Key Observations:

  • Electron-withdrawing groups (e.g., nitro in N-(2-nitrophenyl)hexanamide) enhance antagonist activity by forming hydrogen bonds (e.g., with Trp66 in LuxR) .
  • Aromatic heterocycles (e.g., 1,3-benzodioxole, indole) improve target specificity. For example, the benzodioxole group in compound 66 increases quorum-sensing modulation potency .
  • Chain length : C6 amides (e.g., hexanamide 12 in ) are critical for activity, whereas shorter chains (C4) lose potency .

Structural and Functional Contrasts

  • Fluorenylideneamino vs. Benzodioxole/Indole: The fluorenylideneamino group’s planar aromatic structure may facilitate π-π stacking in protein binding or material synthesis, contrasting with the electron-rich benzodioxole or indole groups, which prioritize hydrogen bonding or charge transfer.
  • Phenylethyl vs. Nitrophenyl: Phenylethyl-substituted hexanamides (e.g., allelopathic agents) act via non-enzymatic pathways, while nitrophenyl derivatives target enzymatic quorum-sensing systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(fluoren-9-ylideneamino)hexanamide
Reactant of Route 2
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